
1-Benzyl-3-(difluoromethylene)piperidine
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-(difluoromethylene)piperidine is C13H15F2N . The InChI Code is 1S/C13H15F2N/c14-13(15)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 .Physical And Chemical Properties Analysis
The molecular weight of 1-Benzyl-3-(difluoromethylene)piperidine is 223.27 . The storage temperature is 0-8°C .Aplicaciones Científicas De Investigación
Anti-Acetylcholinesterase Activity
A series of 1-benzyl piperidine derivatives, including compounds structurally related to 1-Benzyl-3-(difluoromethylene)piperidine, were synthesized and evaluated for their anti-acetylcholinesterase (AChE) activity. These compounds showed significant potential in inhibiting AChE, an enzyme involved in breaking down acetylcholine, with one compound exhibiting an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE). This high selectivity and potency make such compounds candidates for antidementia agents, potentially offering therapeutic avenues for conditions like Alzheimer's disease (Sugimoto et al., 1990).
Stereochemistry and Reactivity
Research on the stereochemistry of ionic thiol addition to acetylenic ketones, involving compounds similar to 1-Benzyl-3-(difluoromethylene)piperidine, has provided insights into the reactivity and configuration of resulting products. This work highlights the influence of solvents and catalysis by piperidine on the stereochemical outcome of reactions, contributing to a deeper understanding of organic synthesis mechanisms and guiding the design of compounds with desired stereochemical properties (Omar & Basyouni, 1974).
Glycosylation Agents
The use of 1-benzenesulfinyl piperidine in combination with trifluoromethanesulfonic anhydride forms a powerful thiophile capable of activating thioglycosides for glycosylation reactions. This methodology, involving reagents and conditions that could be applied to derivatives of 1-Benzyl-3-(difluoromethylene)piperidine, facilitates the formation of diverse glycosidic linkages, contributing to the synthesis of complex carbohydrates and glycoconjugates with potential applications in medicinal chemistry and drug discovery (Crich & Smith, 2001).
Safety and Hazards
Propiedades
IUPAC Name |
1-benzyl-3-(difluoromethylidene)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F2N/c14-13(15)12-7-4-8-16(10-12)9-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMFTWBHURUPAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(F)F)CN(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(difluoromethylene)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




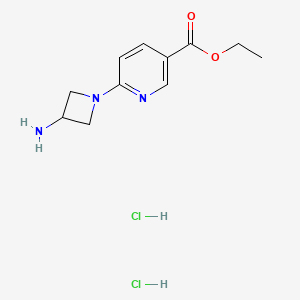
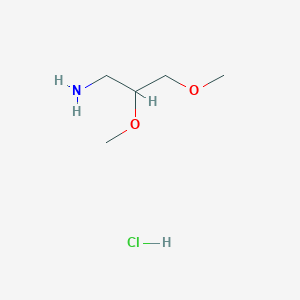
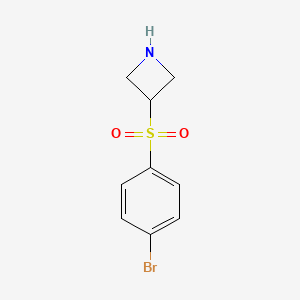

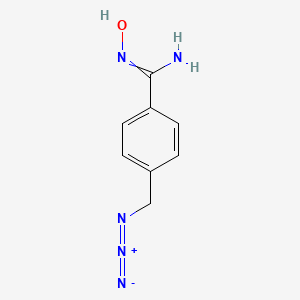
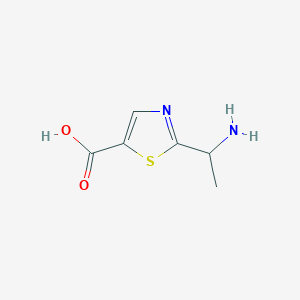
![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)
![2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1377547.png)
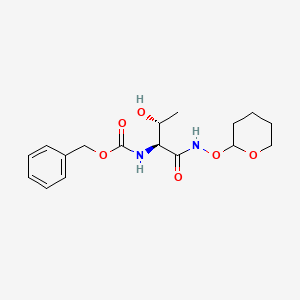

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)
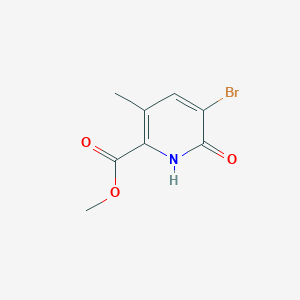
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)